N-Nitrosodibenzylamine
Overview
Description
N-Nitrosodibenzylamine is a chemical compound with the molecular formula C14H14N2O. It is a member of the N-nitrosamine family, which are known for their mutagenic and carcinogenic properties . This compound is primarily used as a chemical reagent and intermediate in various industrial applications .
Mechanism of Action
Target of Action
N-Nitrosodibenzylamine (NDBzA) primarily targets the androgen receptor (AR) . The androgen receptor plays a crucial role in the development and function of male reproductive organs, as well as non-reproductive organs including muscle, hair follicles, and brain .
Mode of Action
NDBzA exhibits anti-androgenic activity . It inhibits the activity of 5α-dihydrotestosterone (DHT), a potent androgen, in a dose-dependent manner . NDBzA competes with DHT for binding to the androgen receptor, resulting in a decrease in the level of AR protein . This suggests that NDBzA antagonizes the androgenic effect of DHT in a similar manner as the synthetic anti-androgen, flutamide .
Biochemical Pathways
The primary biochemical pathway affected by NDBzA involves the androgen receptor signaling pathway . Upon DHT binding to AR in the cytosol, the complex translocates to the nucleus, where the AR-DHT complex binds to the androgen response element (ARE) in the promoter region of target genes and regulates their transcription . NDBzA interferes with this process by competitively binding to the androgen receptor against DHT .
Pharmacokinetics
It is known that ndbza is acarcinogenic N-nitrosocompound (NOC) commonly used as a material of rubber and plastic goods
Result of Action
The anti-androgenic activity of NDBzA results in the down-regulation of prostate-specific antigen (PSA) at the transcriptional level in LNCaP cells . PSA is a well-known marker protein of prostate cancer . Therefore, the action of NDBzA could potentially influence the progression of diseases such as prostate cancer.
Action Environment
Environmental factors can influence the action, efficacy, and stability of NDBzA. It is known to be air and light sensitive , and impurities can occur as a result of air oxidation or due to metabolism by microbes . Therefore, it is recommended to store NDBzA in a dark environment at low temperatures
Preparation Methods
N-Nitrosodibenzylamine can be synthesized through the reaction of benzylamine with nitrous acid under controlled conditions . The typical preparation method involves the reaction of sodium nitrite or silver nitrite with benzylamine in a suitable solvent, followed by distillation and purification of the reaction mixture to obtain the desired product . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control .
Chemical Reactions Analysis
N-Nitrosodibenzylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its oxidation to benzaldehyde and benzyl alcohol, which can be catalyzed by metalloporphyrin systems such as tetraphenylporphyrinato-iron(III) chloride or tetraphenylporphyrinato-manganese(III) chloride . Common reagents used in these reactions include iodosylbenzene, 3-chloroperoxybenzoic acid, and t-butyl hydroperoxide . The major products formed from these reactions are benzaldehyde and benzyl alcohol .
Scientific Research Applications
N-Nitrosodibenzylamine has several scientific research applications. It is used as a DNA damage inducer in studies related to DNA repair mechanisms and mutagenesis . Additionally, it has been employed in the development of analytical methods for the detection and quantification of nitrosamines in various matrices, including water and food products . In the field of environmental science, this compound is used as a reference standard for the analysis of nitrosamine contaminants .
Comparison with Similar Compounds
N-Nitrosodibenzylamine is similar to other N-nitrosamines, such as N-nitrosodiphenylamine and N-nitrosodicyclohexylamine . it is unique in its specific applications and reactivity. For example, while N-nitrosodiphenylamine and N-nitrosodicyclohexylamine also exhibit anti-androgenic activity, this compound is particularly effective as a DNA damage inducer . Other similar compounds include N-nitrosodimethylamine and N-nitrosodiethylamine, which are commonly studied for their mutagenic and carcinogenic properties .
Properties
IUPAC Name |
N,N-dibenzylnitrous amide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-15-16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJLAUZAMYYGMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201520 | |
Record name | N-Nitrosodibenzylamine | |
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URL | https://comptox.epa.gov/dashboard/DTXSID50201520 | |
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Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | N-Nitrosodibenzylamine | |
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CAS No. |
5336-53-8 | |
Record name | N-Nitrosodibenzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5336-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-Nitrosodibenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005336538 | |
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Record name | N-Nitrosodibenzylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338 | |
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Record name | N-Nitrosodibenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50201520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | dibenzyl(nitroso)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | DIBENZYLNITROSAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR93Q67P7W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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